molecular formula C36H20N2O4 B15073808 3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-[2-oxo-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4H-cyclopenta[b]indol-1-yl]-4H-cyclopenta[b]indol-2-one

3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-[2-oxo-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4H-cyclopenta[b]indol-1-yl]-4H-cyclopenta[b]indol-2-one

Cat. No.: B15073808
M. Wt: 544.6 g/mol
InChI Key: UKHVKOPXBMEBTD-UHFFFAOYSA-N
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Description

3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-[2-oxo-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4H-cyclopenta[b]indol-1-yl]-4H-cyclopenta[b]indol-2-one is a complex organic compound characterized by its unique structure, which includes multiple fused rings and carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-[2-oxo-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4H-cyclopenta[b]indol-1-yl]-4H-cyclopenta[b]indol-2-one typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexa-2,5-dien-1-one and cyclopenta[b]indole intermediates. These intermediates are then subjected to aldol condensation reactions to form the final product. The reaction conditions often require the use of strong bases, such as sodium hydroxide or potassium hydroxide, and elevated temperatures to drive the condensation reactions to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the synthesis. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-[2-oxo-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4H-cyclopenta[b]indol-1-yl]-4H-cyclopenta[b]indol-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions include hydroxylated derivatives, halogenated compounds, and various substituted aromatic compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, such as cancer or neurodegenerative disorders, through its interactions with specific molecular targets.

Industry

In industry, the compound can be used as a precursor for the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-[2-oxo-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4H-cyclopenta[b]indol-1-yl]-4H-cyclopenta[b]indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anti-cancer properties.

Comparison with Similar Compounds

Similar Compounds

  • **3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-[2-oxo-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4H-cyclopenta[b]indol-1-yl]-4H-cyclopenta[b]indol-2-one
  • **2-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-[2-oxo-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4H-cyclopenta[b]indol-1-yl]-4H-cyclopenta[b]indol-2-one
  • **4-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-[2-oxo-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4H-cyclopenta[b]indol-1-yl]-4H-cyclopenta[b]indol-2-one

Uniqueness

The uniqueness of this compound lies in its specific arrangement of fused rings and carbonyl groups, which confer distinct chemical and biological properties. This compound’s ability to undergo diverse chemical reactions and its potential bioactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C36H20N2O4

Molecular Weight

544.6 g/mol

IUPAC Name

3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-1-[2-oxo-3-[(4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-4H-cyclopenta[b]indol-1-yl]-4H-cyclopenta[b]indol-2-one

InChI

InChI=1S/C36H20N2O4/c39-21-13-9-19(10-14-21)17-25-33-29(23-5-1-3-7-27(23)37-33)31(35(25)41)32-30-24-6-2-4-8-28(24)38-34(30)26(36(32)42)18-20-11-15-22(40)16-12-20/h1-18,37-38H

InChI Key

UKHVKOPXBMEBTD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C(=O)C(=C3N2)C=C4C=CC(=O)C=C4)C5=C6C7=CC=CC=C7NC6=C(C5=O)C=C8C=CC(=O)C=C8

Origin of Product

United States

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